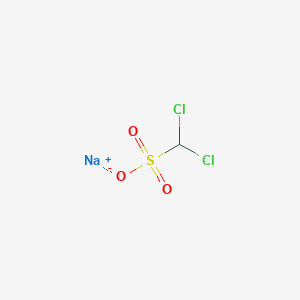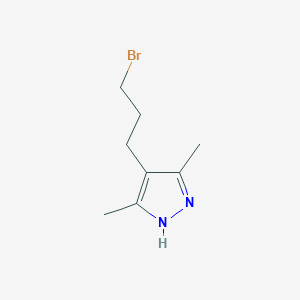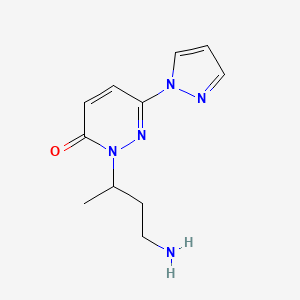
2-(4-aminobutan-2-yl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
Übersicht
Beschreibung
2-(4-aminobutan-2-yl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one, also known as ABP, is a novel organic compound that has been widely studied in the field of medicinal chemistry. It has been used in various scientific research applications, including drug discovery, enzyme inhibition, and protein-protein interaction studies. ABP has been found to have a wide range of biochemical and physiological effects, and has been used as a powerful tool in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Cheminformatics
The compound’s structure can be analyzed using cheminformatics tools to predict its drug-likeness and physicochemical properties . This analysis can help in identifying its suitability as a drug candidate and in comparing it with other compounds in the database .
Therapeutic Applications
Given its unique structure, the compound may have specific therapeutic uses. It could be linked to phytochemicals in Indian medicinal plants and their therapeutic action, providing a natural product-based approach to treating diseases .
Systems Biology
This compound can be integrated into systems biology approaches to elucidate the mechanistic links between phytochemicals and their therapeutic effects. Understanding these links can lead to the discovery of novel drug targets and therapeutic strategies .
Eigenschaften
IUPAC Name |
2-(4-aminobutan-2-yl)-6-pyrazol-1-ylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O/c1-9(5-6-12)16-11(17)4-3-10(14-16)15-8-2-7-13-15/h2-4,7-9H,5-6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQYHJAXAHJMEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)N1C(=O)C=CC(=N1)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-aminobutan-2-yl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![S-[2-(4-Quinolin-2-ylpiperazin-1-yl)ethyl] ethanethioate](/img/structure/B1484407.png)
![(3AR,4R,9S,9aS,9bR)-9-(methoxymethoxy)-2,2-dimethyloctahydro[1,3]dioxolo[4,5-g]indolizin-4-ol](/img/structure/B1484410.png)
![4-Chloro-N-(2-pyridinylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1484411.png)
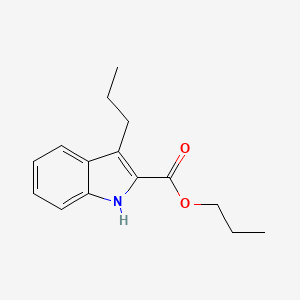
![13-(tert-Butoxycarbonyl)-9-{3-[(tert-butoxycarbonyl)amino]propyl}-2,2-dimethyl-4-oxo-3-oxa-5,9,13-triazapentadecan-15-oic acid](/img/structure/B1484413.png)
![2-[(3-Hydroxy-2-pyridinyl)(2-oxo-2-phenylacetyl)amino]acetic acid](/img/structure/B1484416.png)
![4-(Aminomethyl)-N,N-dimethylbicyclo[2.2.2]octan-1-amine](/img/structure/B1484417.png)
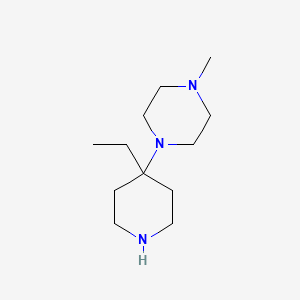

![7-(Cyclopropylmethyl)-8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B1484422.png)
